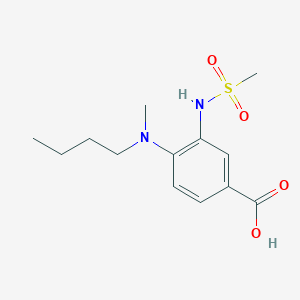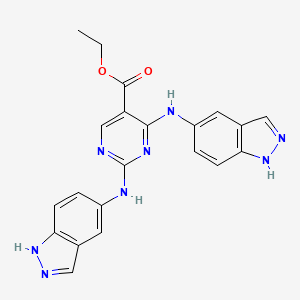![molecular formula C9H6Cl2N2O2S B12934063 [(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 114361-92-1](/img/structure/B12934063.png)
[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the reaction of 4,6-dichloro-1H-benzo[d]imidazole with thioacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioacetic acid group to a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or thiol derivatives.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.
類似化合物との比較
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: Similar in structure but lacks the chlorine atoms and thioacetic acid group.
4,6-Dichloro-2-mercaptobenzimidazole: Similar in structure but lacks the acetic acid group.
2-(2-Thienyl)benzimidazole: Contains a thiophene ring instead of chlorine atoms.
特性
CAS番号 |
114361-92-1 |
|---|---|
分子式 |
C9H6Cl2N2O2S |
分子量 |
277.13 g/mol |
IUPAC名 |
2-[(4,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-5(11)8-6(2-4)12-9(13-8)16-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChIキー |
YYDGPEPUIVYLAG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=N2)SCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



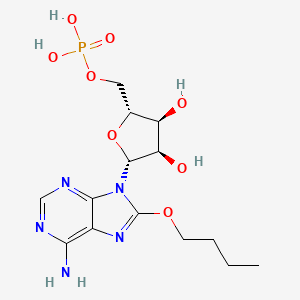

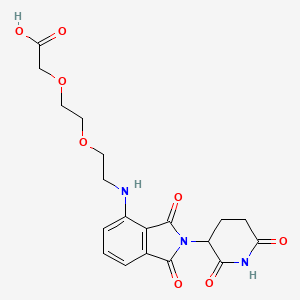

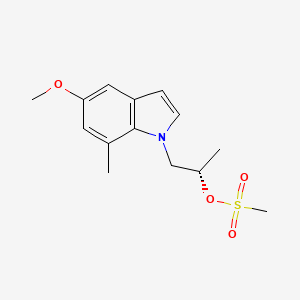
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
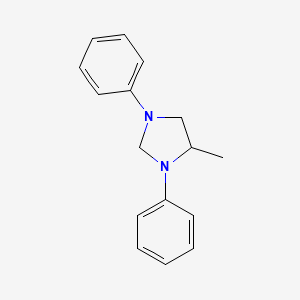
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
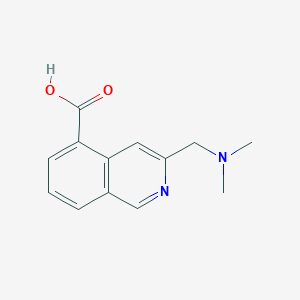
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
